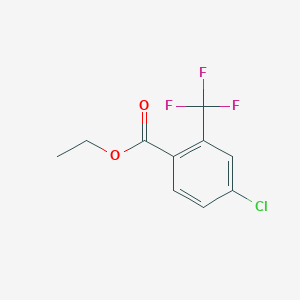

Ethyl 4-chloro-2-(trifluoromethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-chloro-2-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H8ClF3O2 . It has a molecular weight of 252.62 . This compound is a derivative of benzoic acid .

Molecular Structure Analysis

The InChI code for Ethyl 4-chloro-2-(trifluoromethyl)benzoate is 1S/C10H8ClF3O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 4-chloro-2-(trifluoromethyl)benzoate has a molecular weight of 252.62 . The compound should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

- Applications :

- C–F Bond Activation : Researchers have utilized this compound for C–F bond activation within the CF₃ group. Mechanisms include anionic Sₙ₂’-type substitution, cationic Sₙ₁’-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts .

- Applications :

- NLO Single Crystals : Ethyl 4-chloro-2-(trifluoromethyl)benzoate and similar compounds have been studied for their nonlinear optical properties. Chromophores with highly delocalized π electron systems contribute to good macroscopic NLO response and high molecular hyperpolarizability .

- Applications :

- Earth-Atmosphere System : AI plays a significant role in advancing our understanding of the Earth’s atmosphere. It improves monitoring, prediction, and response to atmospheric observations and simulations .

Fluorinated Organic Synthesis

Nonlinear Optical (NLO) Materials

Atmospheric Science and AI

Mecanismo De Acción

Mode of Action

It is known that the compound can participate in various chemical reactions due to the presence of the trifluoromethyl group and the benzoate ester . The trifluoromethyl group is electron-withdrawing, which can influence the compound’s reactivity with its targets .

Action Environment

The action, efficacy, and stability of Ethyl 4-chloro-2-(trifluoromethyl)benzoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .

Safety and Hazards

Safety information indicates that Ethyl 4-chloro-2-(trifluoromethyl)benzoate may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

ethyl 4-chloro-2-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)7-4-3-6(11)5-8(7)10(12,13)14/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLCHLKFRRSXGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Prop-2-enoylamino)benzoyl]-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2430968.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2430975.png)